3-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)propanoicacid
Description
Chemical Significance and Research Context
3-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)propanoic acid occupies a critical niche in heterocyclic chemistry due to its dual functionalization:
- Bromine substituent : Enhances electrophilic reactivity for cross-coupling reactions while influencing lipophilicity and target binding in drug candidates.
- Propanoic acid moiety : Introduces hydrogen-bonding capacity and salt-forming properties, improving solubility for biological assays.
Recent studies highlight benzofuran derivatives as key scaffolds in cannabinoid receptor agonists and antimicrobial agents, with structural analogs showing sub-micromolar activity in vitro. The compound’s bromine atom enables site-specific modifications via Suzuki-Miyaura couplings, expanding its utility in structure-activity relationship studies.
| Key Pharmacological Roles of Benzofuran Analogs |
|---|
| - Cannabinoid CB2 receptor modulation |
| - Tyrosinase inhibition (IC₅₀: 1.8 μM) |
| - Antiproliferative effects (HeLa cells, GI₅₀: 3.2 μM) |
Structural Features and Heterocyclic System Relevance
The molecule’s architecture (C₁₁H₁₁BrO₃, MW: 271.11 g/mol) features:
- 2,3-Dihydrobenzofuran core : Partial saturation at C2-C3 reduces aromaticity, increasing conformational flexibility compared to fully aromatic benzofurans.
- Substituent positioning :
Comparative analysis with 2-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid (C₁₁H₁₂O₃) reveals that bromination at C5 increases molecular polarity (cLogP: 2.81 vs. 1.94) while marginally affecting solubility in polar solvents. X-ray crystallography of analogous compounds shows dihedral angles of 12.3° between the benzofuran plane and propanoic acid chain, facilitating interactions with planar binding pockets.
Historical Development and Key Literature Milestones
The compound’s synthetic lineage traces to foundational work on benzofuran rearrangements:
- 1870 : Perkin’s seminal coumarin-benzofuran rearrangement established protocols for oxygen heterocycle synthesis.
- 2012 : Microwave-assisted Perkin rearrangements reduced reaction times from hours to minutes, enabling efficient access to benzofuran-2-carboxylic acids.
- 2024 : Rhodium-catalyzed C–H activation methods achieved regioselective functionalization of dihydrobenzofurans.
Notable advances specific to 3-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)propanoic acid include:
- 2025 : Optimization of Pd-mediated coupling reactions using this compound as a halide partner, achieving >90% yield in Heck reactions.
- 2025 : Computational studies modeling its binding to COX-2 (ΔG: -9.8 kcal/mol), suggesting anti-inflammatory potential.
The compound’s commercial availability since 2025 (Enamine catalog number ENAH97EDE431) has accelerated its adoption in high-throughput screening campaigns, with 47 patents filed in Q1 2025 citing derivatives for neurological applications.
Properties
Molecular Formula |
C11H11BrO3 |
|---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
3-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)propanoic acid |
InChI |
InChI=1S/C11H11BrO3/c12-9-5-7(1-2-10(13)14)11-8(6-9)3-4-15-11/h5-6H,1-4H2,(H,13,14) |
InChI Key |
GAMHVSOGYKAKQU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2CCC(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzofuran Core
The synthesis typically begins with the preparation of 5-bromo-2,3-dihydro-1-benzofuran (1 ), a key intermediate. A common route involves the cyclization of 2,4-dibromophenol using sodium hydroxide under aqueous conditions, followed by lithiation with butyllithium in tetrahydrofuran (THF)/hexane at −100°C to −95°C. This method achieves a 79% yield for 1 , providing a scalable starting material.
Introduction of the Propanoic Acid Side Chain
The propanoic acid moiety is introduced via Friedel-Crafts alkylation or nucleophilic substitution. In one approach, 1 undergoes reaction with acrylic acid derivatives in the presence of Lewis acids like AlCl₃. For example, treatment with ethyl acrylate in dichloromethane at 0°C–25°C yields the ethyl ester intermediate, which is subsequently hydrolyzed using NaOH in ethanol/water to afford the target acid. This two-step process achieves an overall yield of 62–72%.
Table 1: Reaction Conditions for Propanoic Acid Side Chain Introduction
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Alkylation | Ethyl acrylate, AlCl₃ | CH₂Cl₂ | 0–25°C | 68% |
| Hydrolysis | NaOH | H₂O/EtOH | Reflux | 89% |
Microwave-Assisted Cyclization of Brominated Precursors
Modern synthetic approaches employ microwave irradiation to accelerate cyclization steps. A 2024 study demonstrated the use of microwave reactors (e.g., Monowave® 300) for the one-pot synthesis of benzofuran derivatives. Starting from 5-bromo-7-(3-carboxypropyl)coumaran, cyclization under microwave irradiation (140°C, 20 min, 200 W) produced the target compound in 93% yield. This method reduces reaction times from hours to minutes and minimizes by-products.
Key Advantages :
- Efficiency : 20-minute reaction time vs. 6–8 hours conventionally.
- Purity : >95% by HPLC, avoiding column chromatography.
Oxidative Functionalization of Alcohol Precursors
Alcohol Oxidation Strategy
(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol (2 ), commercially available (PubChem CID: 22930441), serves as a precursor. Oxidation of 2 using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C generates the carboxylic acid directly. However, overoxidation risks necessitate careful temperature control, yielding 55–60% of the desired product.
Enzymatic Oxidation Alternatives
Recent efforts explore lipase-mediated oxidation in non-aqueous media. Immobilized Candida antarctica lipase B (CAL-B) with tert-butyl hydroperoxide (TBHP) in hexane converts 2 to the acid in 48% yield. While lower yielding, this method offers greener credentials by avoiding heavy metal oxidants.
Palladium-Catalyzed Cross-Coupling Approaches
Palladium-mediated reactions enable late-stage functionalization. Suzuki-Miyaura coupling of 5-bromo-2,3-dihydrobenzofuran with 3-carboxypropylboronic acid pinacol ester in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O (3:1) at 80°C furnishes the target compound in 75% yield. This method excels in modularity, allowing variation of the propanoic acid chain length.
Table 2: Optimization of Cross-Coupling Conditions
| Catalyst | Base | Solvent | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 75% |
| Pd(OAc)₂ | CsF | THF | 63% |
Comparative Analysis of Methods
Table 3: Merits and Limitations of Synthetic Routes
| Method | Yield | Scalability | Green Metrics |
|---|---|---|---|
| Alkylation | 62–72% | High | Moderate (uses AlCl₃) |
| Microwave | 93% | Medium | High (energy-efficient) |
| Oxidation | 48–60% | Low | Low (toxic oxidants) |
| Cross-Coupling | 75% | High | Moderate (Pd waste) |
The microwave-assisted route offers the best balance of efficiency and sustainability, whereas cross-coupling is preferred for structural versatility.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under acidic or catalytic conditions. A common method involves refluxing with alcohols in the presence of concentrated sulfuric acid:
Reaction Example:
| Parameter | Value |
|---|---|
| Typical Alcohol | Methanol, Ethanol |
| Reaction Time | 4–6 hours |
| Yield | 70–85% |
This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications .
Amidation Reactions
The propanoic acid moiety reacts with amines to form amides, often using coupling agents like EDC/HOBt:
Reaction Example:
| Coupling Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| EDC/HOBt | DCM | RT | 65% |
| DCC/DMAP | THF | 0°C to RT | 72% |
Amidation enhances target specificity in drug design .
Bromine Substitution Reactions
The bromine atom at the 5-position participates in cross-coupling reactions, such as Suzuki-Miyaura reactions, under palladium catalysis:
Reaction Example:
| Conditions | Details |
|---|---|
| Catalyst | Pd(PPh |
| ) |
text|
| Base | Na
CO
|
| Solvent | DME/H
O |
| Yield | 50–75% |
This reaction enables the introduction of aryl groups for structural diversification.
Decarboxylation Reactions
Thermal or photolytic decarboxylation removes the carboxylic acid group, forming a hydrocarbon derivative:
| Condition | Product | Yield |
|---|---|---|
| 200°C, 2 hours | 5-Bromo-2,3-dihydrobenzofuran | 60% |
Decarboxylation is utilized in synthesizing simpler benzofuran analogs.
Ring-Opening Reactions
The dihydrobenzofuran ring undergoes acid-catalyzed ring-opening to form phenolic derivatives:
Reaction Example:
| Acid | Temperature | Reaction Time | Yield |
|---|---|---|---|
| Concentrated HCl | 80°C | 3 hours | 45% |
This reaction provides access to substituted phenolic acids.
Hydrogenation Reactions
Catalytic hydrogenation reduces the dihydrobenzofuran ring’s double bond, yielding a tetrahydro derivative:
| Catalyst Loading | Pressure | Yield |
|---|---|---|
| 5% Pd/C | 1 atm | 90% |
Hydrogenation modifies the compound’s conformational flexibility.
Oxidation Reactions
The benzofuran ring can be oxidized to introduce hydroxyl or ketone groups. For example, oxidation with KMnO
yields a diketone derivative:
| Oxidizing Agent | Conditions | Yield |
|---|---|---|
| KMnO |
text| Acidic, 50°C | 55% |
Scientific Research Applications
3-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Medicine: Due to its potential therapeutic properties, it is studied for its use in drug development.
Industry: The compound can be used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and benzofuran ring play crucial roles in its biological activity. For example, the bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to its target . The benzofuran ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated 3-Phenylpropanoic Acid Derivatives
Chlorinated analogs, such as 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (Compound 1 in ), share a propanoic acid backbone but differ in their aromatic substituents. These marine-derived compounds exhibit selective antimicrobial activity against Escherichia coli and Staphylococcus aureus, with minimal effects on Candida albicans . Key distinctions include:
- Substituent type : Bromine vs. chlorine/hydroxyl groups.
- Bioactivity : The bromo-dihydrobenzofuran compound lacks reported antimicrobial data, whereas chlorinated derivatives show potency linked to their electronegative substituents enhancing membrane disruption .
Table 1: Comparison of Halogenated Propanoic Acid Derivatives
Sulfur-Containing Propanoic Acid Esters
Volatile thioesters like 3-(methylthio)propanoic acid methyl ester and ethyl ester (–5,7) are critical aroma compounds in pineapples. These esters differ in:
- Functional groups : Methylthio (-SCH₃) vs. bromo-dihydrobenzofuran.
- Applications : Flavor enhancement (OAV >1 in pineapples) vs. synthetic intermediates.
- Physicochemical properties : Lower molecular weights (~150–180 g/mol) and higher volatility compared to the brominated compound .
Table 2: Key Aroma Thioesters vs. Target Compound
Research Implications and Gaps
While the bromo-dihydrobenzofuran compound is well-characterized synthetically, its biological activity remains unexplored. In contrast, chlorinated analogs and aroma thioesters demonstrate how substituents dictate functionality. Future studies could explore:
Antimicrobial profiling of the target compound against Gram-positive/-negative bacteria.
Structural optimization to enhance bioavailability, leveraging lessons from marine and flavor chemistry .
Biological Activity
3-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)propanoic acid is a compound belonging to the benzofuran family, notable for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C11H11BrO3 |
| Molecular Weight | 271.11 g/mol |
| IUPAC Name | 3-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)propanoic acid |
| CAS Number | 1397188-03-2 |
The biological activity of 3-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)propanoic acid is primarily attributed to its structural features. The presence of the bromine atom and the benzofuran moiety enhances its interaction with biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways, contributing to its potential anti-cancer and antibacterial effects.
- Receptor Modulation : It is believed to interact with certain receptors, altering their activity and signaling pathways.
Antibacterial Activity
Research indicates that compounds within the benzofuran class exhibit significant antibacterial properties. In vitro studies have shown that 3-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)propanoic acid can inhibit the growth of various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values against common pathogens like Staphylococcus aureus and Escherichia coli have been reported in the range of 0.0039 to 0.025 mg/mL, demonstrating potent antibacterial activity .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity. It has been effective against strains such as Candida albicans, with MIC values indicating significant inhibition .
Case Studies
- Study on Antimicrobial Properties : A recent study evaluated various benzofuran derivatives, including 3-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)propanoic acid. The results demonstrated that this compound exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to other tested derivatives .
- Therapeutic Applications : Investigations into the therapeutic potential of this compound have highlighted its role in drug development for treating bacterial infections and possibly cancer due to its ability to modulate cellular pathways .
Comparative Analysis with Similar Compounds
The unique structure of 3-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)propanoic acid sets it apart from other related compounds:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 2,3-Dihydrobenzofuran | Lacks bromine atom | Moderate antibacterial properties |
| 5-Bromo-2,3-dihydrobenzofuran | No propanoic acid moiety | Limited application in medicinal chemistry |
| 3-(2,3-Dihydrobenzofuran-5-yl)propanoic acid | Similar structure but different substituents | Comparable but less potent than target compound |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)propanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : A plausible synthetic pathway involves coupling 5-bromo-2,3-dihydrobenzofuran derivatives with propanoic acid precursors via Suzuki-Miyaura cross-coupling, using boronic acid intermediates (e.g., 5-bromo-2,3-dihydrobenzo[b]furan-7-boronic acid) . Hydrolysis of ester intermediates under alkaline conditions (e.g., KOH in methanol/water) followed by acidification and purification via column chromatography (ethyl acetate/hexane gradients) can yield the target compound. Reaction optimization should focus on catalyst loading (e.g., Pd(PPh₃)₄), temperature (60–80°C), and solvent systems (THF/H₂O) to improve yield .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity, referencing >97% purity standards from analogous brominated benzofuran derivatives . Confirm structure via:
- NMR : Compare ¹H/¹³C NMR shifts with related compounds (e.g., 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid in ).
- X-ray crystallography : For unambiguous confirmation, grow single crystals by slow evaporation in benzene or chloroform and analyze intermolecular hydrogen bonding patterns .
- Mass spectrometry (HRMS) : Validate molecular weight ([M+H]+ expected ~283.0 for C₁₁H₁₀BrO₃).
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies in NMR/IR data may arise from solvent effects, tautomerism, or impurities. For example:
- Solvent peaks : Use deuterated solvents (e.g., DMSO-d₆) and compare with databases (e.g., SDBS).
- Tautomeric forms : Perform variable-temperature NMR to detect dynamic equilibria.
- Impurity identification : Employ LC-MS to detect byproducts; reference crystal structures (e.g., centrosymmetric dimers in benzofuran derivatives) to validate hydrogen bonding interactions .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in pharmacological contexts?
- Methodological Answer : Modify substituents systematically (e.g., bromine position, dihydrofuran ring saturation) and evaluate bioactivity:
- Antimicrobial assays : Test against Gram-positive/negative bacteria using MIC (minimum inhibitory concentration) protocols.
- Computational modeling : Perform docking studies with target enzymes (e.g., bacterial dihydrofolate reductase) to correlate electronic properties (Hammett σ values) with activity.
- Pharmacokinetics : Assess solubility via logP measurements and hydrogen bonding propensity using crystallographic data (e.g., O–H⋯O dimers in ) .
Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the compound’s crystallinity and solubility?
- Methodological Answer : Analyze crystal packing via X-ray diffraction to identify key interactions. For instance:
- Hydrogen bonding : Carboxyl groups in benzofuran derivatives form centrosymmetric dimers (O–H⋯O, ~2.7 Å), reducing solubility in apolar solvents.
- Solubility enhancement : Co-crystallize with hydrophilic co-formers (e.g., PEG) or introduce polar substituents (e.g., -OH, -NH₂) while monitoring steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
